6-ブロモ-4-フルオロ-1H-インダゾール-3-カルボン酸

説明

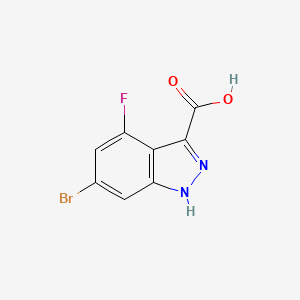

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of bromine and fluorine substituents at the 6 and 4 positions, respectively, and a carboxylic acid group at the 3 position

科学的研究の応用

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: Indazole derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This compound can serve as a building block for the synthesis of novel pharmaceuticals.

Biological Studies: The compound can be used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.

Material Science: Indazole derivatives can be incorporated into materials with specific electronic or optical properties.

Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

作用機序

Target of Action

Indazole-containing compounds have been known to interact with a variety of targets, including phosphoinositide 3-kinase δ , which plays a role in the treatment of respiratory diseases .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular processes .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

The effects would likely depend on the specific targets and pathways influenced by the compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriately substituted hydrazones. For instance, the reaction of 2-bromo-4-fluorobenzaldehyde with hydrazine hydrate can yield the corresponding hydrazone, which upon cyclization forms the indazole core. The carboxylic acid group can then be introduced through subsequent reactions.

Another approach involves the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can facilitate the formation of the N-N bond in the indazole ring. This method typically involves the reaction of 2-(methylamino)benzonitrile with an organometallic reagent, followed by cyclization under oxidative conditions .

Industrial Production Methods

Industrial production of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to minimize byproducts and improve yields.

化学反応の分析

Types of Reactions

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation or esterification.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) can facilitate coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce amides or esters.

類似化合物との比較

Similar Compounds

6-Bromo-1H-indazole-4-carboxaldehyde: This compound has a similar indazole core but with an aldehyde group instead of a carboxylic acid.

Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate: This ester derivative has a methyl ester group in place of the carboxylic acid.

4-Fluoro-1H-indazole-3-carboxylic acid: This compound lacks the bromine substituent but retains the indazole core and carboxylic acid group.

Uniqueness

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is unique due to the presence of both bromine and fluorine substituents, which can influence its reactivity and biological activity. The combination of these substituents with the carboxylic acid group provides a versatile scaffold for further functionalization and exploration in various research fields.

生物活性

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of bromine and fluorine substituents, which enhance its lipophilicity and biological activity. Its chemical formula is , and it can be represented as follows:

- IUPAC Name : 6-bromo-4-fluoro-1H-indazole-3-carboxylic acid

- CAS Number : 885520-23-0

Biological Activities

Research indicates that 6-bromo-4-fluoro-1H-indazole-3-carboxylic acid exhibits several notable biological activities:

- Anti-inflammatory Properties : Studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.

- Antimicrobial Effects : Preliminary investigations indicate antimicrobial properties, making it a candidate for further exploration in combating microbial resistance.

- Antitumor Activity : Indazole derivatives are known for their anticancer potential. The compound's structure suggests it may interact with specific targets involved in tumor growth regulation .

The biological activity of 6-bromo-4-fluoro-1H-indazole-3-carboxylic acid is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes within biochemical pathways, such as phosphoinositide 3-kinase (PI3K) and others involved in cellular signaling .

- Receptor Binding : Its halogen substituents enhance binding affinity to specific receptors, influencing cellular processes and potentially leading to therapeutic effects.

Synthesis Methods

Several synthetic pathways have been proposed for the production of 6-bromo-4-fluoro-1H-indazole-3-carboxylic acid, including:

- Condensation Reactions : Utilizing brominated and fluorinated precursors to form the indazole ring structure.

- Functional Group Modifications : Post-synthesis modifications to enhance solubility and bioactivity.

Data Table: Comparative Analysis of Indazole Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | Bromine at position 6, Fluorine at 4 | Anti-inflammatory, Antimicrobial |

| 4-Fluoro-1H-indazole | Fluorine at position 4 | Moderate anti-inflammatory |

| Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate | Methyl ester instead of carboxylic acid | Altered solubility, potential activity |

Case Studies

Recent studies have highlighted the efficacy of indazole derivatives in various therapeutic contexts:

- Antitumor Efficacy : A study demonstrated that indazole derivatives significantly inhibited tumor growth in mouse models of colon cancer. The specific mechanisms involved were linked to the inhibition of PLK4 (polo-like kinase 4) activity, suggesting potential applications in cancer therapy .

- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory effects of related compounds, showing promise in reducing cytokine levels in vitro, indicating a pathway for therapeutic development against chronic inflammatory diseases.

特性

IUPAC Name |

6-bromo-4-fluoro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPDJXSRIPZFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646232 | |

| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-62-7 | |

| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。